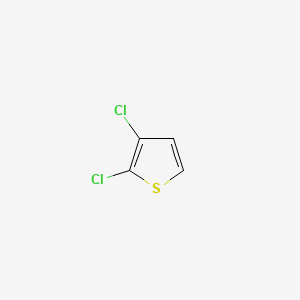

2,3-Dichlorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNVLQIXMBTMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169324 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-79-5 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichlorothiophene: Properties, Synthesis, and Applications

Introduction

In the landscape of heterocyclic chemistry, halogenated thiophenes serve as indispensable building blocks for the synthesis of complex organic molecules. Among these, 2,3-Dichlorothiophene (2,3-DCT) is a significant intermediate, prized for its specific reactivity profile that enables the regioselective construction of substituted thiophene rings. The presence of two adjacent chlorine atoms activates the molecule for a variety of coupling and substitution reactions, making it a versatile precursor in the development of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, key reactions, and critical applications for researchers in organic synthesis and drug development.

Physicochemical Properties of this compound

Accurate knowledge of a compound's physical and chemical properties is fundamental for its effective use in research and development. This compound is a colorless to light yellow or purple liquid under standard conditions.[][4] Its key properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 17249-79-5 | [][4][5] |

| Molecular Formula | C₄H₂Cl₂S | [][5][6] |

| Molecular Weight | 153.03 g/mol | [][5][6] |

| Appearance | Colorless to light yellow/purple liquid | [][4] |

| Boiling Point | 173-174 °C at 760 mmHg | [][6] |

| Melting Point | -26 °C | [][6] |

| Density | ~1.456 - 1.488 g/mL at 25 °C | [][6] |

| Refractive Index (n²⁰/D) | ~1.568 - 1.5728 | [4] |

| Solubility in Water | <0.2 g/L | [4] |

| Flash Point | 70 °C (158 °F) - closed cup | |

| Storage Temperature | 2-8°C (Refrigerator) | [] |

Synthesis and Reactivity

The synthesis of dichlorinated thiophenes can be complex, as direct chlorination of thiophene often yields a mixture of isomers (2,5-, 2,3-, 2,4-, and 3,4-dichlorothiophenes) that are difficult to separate due to their close boiling points.[7] However, specific routes have been developed to favor the formation of the 2,3-isomer.

One effective strategy involves the controlled chlorination of 3-chlorothiophene.[8] This precursor-based approach provides a higher degree of regioselectivity compared to the direct chlorination of unsubstituted thiophene.

Illustrative Synthesis Workflow: Chlorination of 3-Chlorothiophene

This workflow outlines a patented method for preparing this compound. The key to this process is the use of a specific starting material and controlled reaction conditions to direct the chlorination to the desired position.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical Laboratory Scale)

Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety measures after consulting primary literature and safety data sheets.

-

Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine and HCl).

-

Charging the Reactor: The flask is charged with 3-chlorothiophene (e.g., 0.1 mol). The reaction is typically performed neat or in a suitable inert solvent.

-

Reaction Conditions: The flask is heated to the target temperature range (e.g., 50-60 °C).

-

Chlorine Addition: A controlled amount of chlorine gas (e.g., 0.1 mol) is bubbled through the reaction mixture or a chlorinating agent is added dropwise over 1-2 hours, ensuring the temperature does not exceed the set limit. The molar ratio is critical to minimize over-chlorination.[8]

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent (if any) is removed under reduced pressure. The resulting crude oil is purified by fractional vacuum distillation to isolate pure this compound.

Key Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for constructing more complex heterocyclic systems.

Building Block for Organic Electronics

Thiophene-based molecules are cornerstones of organic electronics due to their excellent charge transport properties and chemical stability.[1] this compound is a precursor for synthesizing fused thiophene systems, such as dithieno[3,2-b:2',3'-d]thiophene (DTT), which are used in:

-

Organic Field-Effect Transistors (OFETs): The planar, rigid structure of DTT-based polymers facilitates efficient π-π stacking, leading to high charge carrier mobility.

-

Organic Photovoltaics (OPVs): As electron-donating components in the active layer of solar cells.

-

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

The chlorine atoms can be readily substituted via cross-coupling reactions (e.g., Suzuki, Stille) to build up larger conjugated systems.

Intermediate in Pharmaceutical Synthesis

Halogenated heterocycles are common scaffolds in medicinal chemistry. The chlorine atoms on 2,3-DCT serve as synthetic handles for introducing various functional groups to build pharmacologically active molecules.[2][9] It is a reactant for the synthesis of complex molecules, including enediyne-chlorophyll derivatives which have been investigated as potential antitumor agents.[6] The thiophene ring itself is a well-known bioisostere for the benzene ring, often used to improve metabolic stability or modulate biological activity.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.[4]

-

Toxicity: It is classified as acutely toxic if swallowed (Acute Tox. 3) and can cause serious eye damage (Eye Dam. 1). Inhalation may cause allergy or asthma symptoms or breathing difficulties.

-

Irritation: The compound is irritating to the skin and respiratory system.[4]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically in a refrigerator at 2-8°C.[]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the eyelids occasionally.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in modern organic synthesis. Its specific arrangement of chlorine atoms provides a gateway to complex, functionalized thiophene derivatives that are critical to advancements in materials science and medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its synthetic potential.

References

- BOC Sciences. This compound CAS 17249-79-5. URL: https://www.bocsci.com/product/2-3-dichlorothiophene-cas-17249-79-5-408938.html

- ChemicalBook. This compound(17249-79-5). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7196249.htm

- ChemicalBook. This compound CAS#: 17249-79-5. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7196249_EN.htm

- Sigma-Aldrich. This compound 17249-79-5. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650293

- Santa Cruz Biotechnology. This compound CAS 17249-79-5. URL: https://www.scbt.com/p/2-3-dichlorothiophene-17249-79-5

- ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.asp?cas=17249-79-5

- ECHEMI. This compound SDS, 17249-79-5 Safety Data Sheets. URL: https://www.echemi.com/msds/2,3-Dichlorothiophene-17249-79-5.html

- Biosynth. This compound | 17249-79-5. URL: https://www.biosynth.com/p/FD149793/2-3-dichlorothiophene

- Organic Chemistry Portal. Synthesis of 2,3-dihydrothiophenes. URL: https://www.organic-chemistry.org/synthesis/heterocycles/dihydrothiophenes.shtm

- Google Patents. Process for the preparation of 2,3-dichlorothiophe. URL: https://patents.google.

- Google Patents. CN103497172A - Synthetic method of 2-chlorothiophene. URL: https://patents.google.

- TCI Chemicals. Safety Data Sheet - 2,5-Dichlorothiophene-3-carboxylic acid. (Note: This is for a related compound but provides general guidance on handling dichlorinated thiophenes). URL: https://www.tcichemicals.com/assets/sds/D2127_EN.pdf

- Sigma-Aldrich. SAFETY DATA SHEET. (Note: This is a general SDS template but illustrates standard safety information). URL: https://www.sigmaaldrich.com/US/en/sds/sial/36969

- RSC Publishing. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08920a

- Organic Syntheses. Thiophene, 2-chloromethyl-. (Note: This procedure for a related compound illustrates typical thiophene chemistry techniques). URL: http://www.orgsyn.org/demo.aspx?prep=CV4P192

- ChemicalBook. 2-Chlorothiophene synthesis. URL: https://www.chemicalbook.com/synthesis/96-43-5.htm

- Guidechem. What are the applications of 2,5-Dichlorothiophene-3-carboxylic acid?. URL: https://www.guidechem.com/faq/what-are-the-applications-of-2-5-dichlorothiophene-3-carboxylic-acid-19183.html

- Autechaux. The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. URL: https://www.autechaux.com/the-role-of-3-acetyl-25-dichlorothiophene-in-organic-synthesis/

- ACS Publications. Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. URL: https://pubs.acs.org/doi/10.1021/jo00336a061

- Google Patents. US2492644A - Process for making 2,5-dichlorothiophene. URL: https://patents.google.

Sources

- 1. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 4. This compound(17249-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 17249-79-5 [m.chemicalbook.com]

- 7. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 8. ç¾åº¦æåº [word.baidu.com]

- 9. Page loading... [guidechem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Regioselective Synthesis of 2,3-Dichlorothiophene

Foreword

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis of functionalized heterocycles is a cornerstone of innovation. Thiophene and its derivatives are privileged scaffolds in a multitude of bioactive molecules and advanced materials. The introduction of specific halogenation patterns on the thiophene ring dramatically alters its electronic properties and provides key handles for further chemical diversification. This guide provides a comprehensive, in-depth exploration of the synthesis of 2,3-dichlorothiophene, a valuable, yet challenging, synthetic target. Direct chlorination of thiophene overwhelmingly favors substitution at the more reactive α-positions (C2 and C5), rendering the regioselective synthesis of the 2,3-dichloro isomer a non-trivial endeavor. This document delineates two strategic, multi-step approaches to achieve this transformation, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approaches to this compound Synthesis

The synthesis of this compound from thiophene necessitates a departure from direct electrophilic chlorination due to the inherent reactivity of the thiophene nucleus. The electron-donating effect of the sulfur atom activates the C2 and C5 positions towards electrophilic attack, leading to a mixture of chlorinated products with 2,5-dichlorothiophene being a major component. To circumvent this, two primary regioselective strategies are presented herein:

-

Route A: Isomerization of 2-Chlorothiophene followed by Regiocontrolled Chlorination. This pathway leverages the commercially available 2-chlorothiophene, which is first isomerized to the less common 3-chlorothiophene. Subsequent chlorination of 3-chlorothiophene is then controlled to favor substitution at the adjacent C2 position.

-

Route B: Synthesis via a 3-Substituted Thiophene Precursor with Subsequent Chlorination and Decarboxylation. This approach utilizes a directing group at the 3-position, specifically a carboxylic acid, to guide the initial chlorination to the desired locations. The directing group is then removed in a final step.

Route A: Isomerization-Chlorination Pathway

This elegant two-step sequence commences with the readily accessible 2-chlorothiophene.

Step 1: Isomerization of 2-Chlorothiophene to 3-Chlorothiophene

The kinetic product of thiophene chlorination is the 2-chloro isomer. To obtain the thermodynamically more stable (though less readily formed) 3-chloro isomer, a catalyzed isomerization is required. Zeolite catalysts have proven effective in facilitating this transformation.[1]

Experimental Protocol:

-

Catalyst: A pentasil, mordenite, or faujasite zeolite is recommended.[1] The catalyst should be activated prior to use by heating under vacuum.

-

Reaction Setup: A fixed-bed reactor or a stirred batch reactor can be employed. For laboratory-scale synthesis, a batch reactor is often more practical.

-

Procedure:

-

Charge the reactor with the zeolite catalyst and a base such as magnesium oxide. The base is crucial for minimizing decomposition of the thiophene ring during the high-temperature process.[1]

-

Introduce 2-chlorothiophene into the reactor.

-

Heat the reaction mixture to a temperature between 140°C and 160°C.[1] The optimal temperature may vary depending on the specific zeolite used.

-

The reaction progress can be monitored by gas chromatography (GC) to determine the ratio of 2-chlorothiophene to 3-chlorothiophene.

-

Upon completion, the product mixture is cooled, and the liquid is separated from the solid catalyst by filtration.

-

The resulting mixture of chlorothiophene isomers can be separated by fractional distillation, although this can be challenging due to their close boiling points.

-

Causality Behind Experimental Choices:

The use of a zeolite catalyst provides a solid acid surface that facilitates the isomerization process, likely through a series of protonation and deprotonation steps leading to a rearranged intermediate. The addition of a solid base like magnesium oxide is a critical insight, as it neutralizes acidic sites on the catalyst that can promote unwanted side reactions and decomposition of the sensitive thiophene ring at elevated temperatures.[1]

Step 2: Chlorination of 3-Chlorothiophene

With 3-chlorothiophene in hand, the next step is a regioselective chlorination. The existing chloro substituent at the 3-position is a deactivating, ortho-, para- director. In the case of 3-chlorothiophene, the C2 and C5 positions are activated for electrophilic substitution. To favor the formation of this compound, careful control of the reaction conditions is paramount.

Experimental Protocol:

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a suitable chlorinating agent for this transformation, as it is generally more selective than chlorine gas.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride or dichloromethane is appropriate.

-

Procedure:

-

Dissolve 3-chlorothiophene in the chosen solvent and cool the solution to 0-5°C in an ice bath.

-

Slowly add one equivalent of sulfuryl chloride dropwise to the stirred solution. Maintaining a low temperature is crucial to control the reaction rate and improve selectivity.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified period, monitoring the progress by GC.

-

Upon completion, the reaction is quenched by the careful addition of water or a dilute solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to isolate this compound.

-

Route B: Directed Chlorination and Decarboxylation Pathway

This alternative strategy employs a carboxylic acid group as a removable directing element to control the regioselectivity of chlorination.

Step 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid

This key intermediate can be synthesized from a suitable thiophene precursor. A reported method involves the treatment of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride.[2]

Experimental Protocol (Adapted from literature):

-

Starting Material: 3-hydroxy-2-methoxycarbonyl-thiophene.

-

Reagents: Phosphorus pentachloride, carbon tetrachloride, sodium bicarbonate.

-

Procedure:

-

A solution of 3-hydroxy-2-methoxycarbonyl-thiophene in carbon tetrachloride is added dropwise to a boiling solution of phosphorus pentachloride in carbon tetrachloride over 3 hours.[2]

-

The mixture is refluxed for 13 hours.[2]

-

After cooling, water is carefully added, and the mixture is heated to boiling and then cooled to precipitate the crude product.[2]

-

The crude product is filtered and purified by dissolving in a sodium bicarbonate solution, treating with activated carbon, filtering, and re-acidifying with hydrochloric acid to precipitate the pure 3-chlorothiophene-2-carboxylic acid.[2]

-

Step 2: Decarboxylation of 3-Chlorothiophene-2-carboxylic acid to 3-Chlorothiophene

The removal of the carboxylic acid group can be achieved through a decarboxylation reaction. For heteroaromatic carboxylic acids, this can often be accomplished by heating in the presence of a catalyst.

Experimental Protocol (General Procedure):

-

Catalyst: Copper powder or a silver salt like silver carbonate can be effective for the decarboxylation of aromatic carboxylic acids.

-

Solvent: A high-boiling point solvent such as quinoline or N,N-dimethylformamide (DMF) is typically used.

-

Procedure:

-

3-Chlorothiophene-2-carboxylic acid is mixed with the catalyst in the chosen solvent.

-

The mixture is heated to a high temperature (typically 150-250°C), and the reaction progress is monitored by the evolution of carbon dioxide.

-

Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with an acidic solution to remove the basic solvent (if quinoline was used).

-

The organic layer is then washed with water and brine, dried, and the solvent is removed to yield crude 3-chlorothiophene, which can be purified by distillation.

-

Step 3: Chlorination of 3-Chlorothiophene

This step is identical to Step 2 in Route A, where 3-chlorothiophene is selectively chlorinated to afford this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂S | |

| Molecular Weight | 153.03 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 173-174 °C at 760 mmHg | |

| Density | 1.456 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.568 | |

| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (d, 1H), ~6.8-7.0 (d, 1H) | |

| ¹³C NMR (CDCl₃) | δ ~127, ~125, ~120, ~118 | |

| Mass Spectrum (EI) | m/z 152 (M⁺), 117, 82 | |

| FTIR (neat) | ν (cm⁻¹) ~3100 (C-H), ~1500, ~1400, ~1000, ~800 (C-Cl) |

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument. The provided values are approximate.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Thiophene and its derivatives: These compounds are flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Chlorinating Agents: Chlorine gas and sulfuryl chloride are highly corrosive, toxic, and strong oxidizing agents.[3] They should be handled with extreme caution, and appropriate respiratory protection may be necessary. Reactions involving these reagents should be equipped with a system to neutralize any excess reagent and acidic byproducts.

-

General Precautions: A thorough risk assessment should be conducted before commencing any experimental work. Emergency equipment, including a safety shower, eyewash station, and fire extinguisher, should be readily accessible.

Conclusion

The regioselective synthesis of this compound from thiophene is a challenging yet achievable goal for the skilled synthetic chemist. The indirect routes detailed in this guide, either through the isomerization of 2-chlorothiophene or the use of a directing group, provide viable pathways to this valuable building block. Careful control of reaction conditions, particularly temperature and stoichiometry, is critical for maximizing the yield and purity of the desired product. The insights and protocols presented herein are intended to empower researchers and drug development professionals in their pursuit of novel molecular architectures.

References

- BenchChem. (2025).

- Process for isomerization of 2-halothiophene to 3-halothiophene. (n.d.). Google Patents.

- Synthesis of 3-chlorothiophene-2-carboxylic acid. (n.d.). PrepChem.com.

- Decarboxylation. (n.d.). Organic Chemistry Portal.

- THIOPHENE, 2,3-DIHYDRO-3,3,4-TRI- CHLORO-, -1,1-DIOXIDE. (n.d.). SpectraBase.

- Synthesis of 3-chlorothiophene-2-carboxylic acid. (n.d.). PrepChem.com.

- Thiophene chlorination with iodine catalyst. (n.d.). Google Patents.

- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (2022). RSC Publishing.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Thiophene, 2,5-dichloro-. (n.d.). SpectraBase.

- Production of chlorothiophene. (n.d.). Google Patents.

- Synthetic method of 2-chlorothiophene. (n.d.). Google Patents.

- Thiophene, 2-chloro-. (n.d.). NIST WebBook.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 m

- Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. (2014). Hindawi.

- Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.

- 2-Chlorothiophene. (n.d.). PubChem.

- A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. (2025). BenchChem.

- Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000.

Sources

An In-depth Technical Guide to 2,3-Dichlorothiophene: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 2,3-dichlorothiophene (CAS No: 17249-79-5), a pivotal heterocyclic intermediate in the fields of pharmaceutical and materials science research. We delve into its core molecular structure, IUPAC nomenclature, and essential physicochemical properties. The narrative emphasizes the critical importance of regioselective synthesis to overcome the challenges posed by non-specific halogenation of the thiophene core. Furthermore, this document outlines the compound's reactivity profile, highlights its applications in advanced chemical synthesis, and provides robust protocols for its handling, storage, and use in key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Molecular Profile of this compound

Thiophene and its halogenated derivatives are recognized as "privileged" pharmacophores in medicinal chemistry, valued for their bioisosteric properties and ability to engage with a wide array of biological targets.[1] Among these, this compound serves as a highly functionalized and reactive scaffold for building molecular complexity.

IUPAC Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is foundational to scientific rigor. For the compound , the standard nomenclature and identifiers are as follows:

-

IUPAC Name : this compound.[]

-

Canonical SMILES : C1=CSC(=C1Cl)Cl.[][7]

Chemical Structure Visualization

The structural arrangement of this compound, featuring a five-membered aromatic ring containing one sulfur atom and two chlorine substituents on adjacent carbons, is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its application in experimental design, process scale-up, and safety assessments.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow or slightly purple liquid | [][3] |

| Boiling Point | 169 - 174 °C at 760 mmHg | [][3][5][8] |

| Melting Point | -26.2 °C | [][3] |

| Density | 1.456 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.568 - 1.573 | [3][8] |

| Water Solubility | <0.2 g/L | [3] |

| Flash Point | 70 °C (158 °F) - closed cup | [8] |

| Storage Temperature | 2 - 8 °C (Refrigerator) | [][3][8] |

Synthesis Strategies: A Focus on Regioselectivity

The synthetic route to this compound is a prime example of the necessity for strategic control in organic chemistry to achieve a specific isomer.

The Challenge of Direct Chlorination

The direct electrophilic chlorination of thiophene is the most straightforward conceptual approach. However, this method inherently lacks selectivity. The reaction of thiophene with chlorine yields a complex mixture of chlorinated products, including various dichlorothiophene isomers (2,3-, 2,4-, 2,5-, and 3,4-), as well as mono-, tri-, and tetrachlorinated species.[9] The boiling points of these dichlorinated isomers are closely clustered, making their separation by fractional distillation exceptionally difficult and inefficient, particularly at scale.[9] This lack of regioselectivity renders direct chlorination unsuitable for the targeted production of high-purity this compound.

A Regioselective Pathway

To circumvent the issues of isomeric mixtures, a multi-step, regioselective approach is mandated. A validated strategy involves the chlorination of 3-chlorothiophene.[10] This precursor directs the second chlorination to the adjacent C2 position due to the directing effects of the initial chlorine substituent. The overall process begins with the synthesis of a monochlorinated thiophene, followed by isomerization and subsequent selective chlorination.

Workflow for Regioselective Synthesis

The following diagram illustrates a logical workflow for the production of this compound, emphasizing the key steps required for achieving high isomeric purity.

Caption: Regioselective synthesis pathway for this compound.

Experimental Protocol: Chlorination of 3-Chlorothiophene

This protocol describes the final, critical step in the regioselective synthesis. It is designed as a self-validating system with checkpoints for reaction monitoring and purification.

Objective: To synthesize this compound from 3-chlorothiophene with high regioselectivity.

Materials:

-

3-Chlorothiophene (1.0 eq)

-

Chlorine (Cl₂) gas (1.0 - 1.1 eq)

-

Inert solvent (e.g., carbon tetrachloride or acetic acid)

-

Nitrogen (N₂) gas

-

5% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Equip a three-neck, round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas scrubber (e.g., containing sodium hydroxide solution) to neutralize excess chlorine.

-

Inert Atmosphere: Purge the entire apparatus with dry nitrogen gas.

-

Charging the Reactor: Charge the flask with 3-chlorothiophene and the chosen inert solvent.

-

Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath. Causality: Low temperatures help control the exothermicity of the chlorination reaction and minimize over-chlorination.

-

Chlorine Addition: Bubble chlorine gas through the stirred solution at a controlled rate. The molar ratio of chlorine to 3-chlorothiophene should be maintained between 1.0:1 and 1.1:1.[10]

-

Reaction Monitoring: Monitor the reaction progress via Gas Chromatography (GC) by analyzing aliquots. The disappearance of the 3-chlorothiophene peak and the appearance of the this compound peak indicate reaction progression.

-

Quenching: Once the reaction is complete (typically 2-4 hours), stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 5% sodium bisulfite solution (to remove excess chlorine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Reactivity and Applications in Advanced Synthesis

The two chlorine atoms on the thiophene ring activate the remaining positions (C4 and C5) for further functionalization, making this compound a versatile building block.

Overview of Reactivity

The chlorine atoms are electron-withdrawing, which influences the electron density of the thiophene ring. The C5 position is typically the most susceptible to deprotonation with strong bases (e.g., n-BuLi or LDA) followed by electrophilic quench. This allows for selective functionalization at this site. The chlorine atoms themselves can be displaced or used as handles in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), providing pathways to complex molecular architectures.

Key Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a reactant for creating high-value molecules with specific functions.

-

Antitumor Agents: It serves as a key reactant in the synthesis of enediyne-chlorophyll derivatives, which are being investigated as potent antitumor cytotoxic conjugates.[5][8]

-

Electrochemical Synthesis: It is used in selective electrochemical mono- and polysilylation reactions, a field relevant to materials science and the development of organic electronics.[5][8]

Protocol Example: Suzuki Cross-Coupling at the C5-Position (Illustrative)

This protocol provides a representative workflow for a common and powerful transformation using a dichlorothiophene substrate.

Objective: To couple an arylboronic acid with this compound at the C5-position via a palladium-catalyzed Suzuki reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Nitrogen or Argon gas

Procedure:

-

Reactor Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound, the arylboronic acid, the palladium catalyst, and the base. Expertise: The choice of base and solvent is critical. Carbonates are common, and aqueous solvent mixtures are often required to facilitate the transmetalation step.

-

Solvent Addition: Add the degassed solvent system via cannula or syringe.

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Track the reaction's progress by TLC or LC-MS until the starting dichlorothiophene is consumed.

-

Cooling and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to isolate the desired 5-aryl-2,3-dichlorothiophene.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification

This compound is classified as acutely toxic and corrosive.

-

GHS Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[8]

-

Primary Hazards: It is irritating to the eyes, skin, and respiratory system.[3] The toxicological properties have not been fully investigated, warranting cautious handling.[3]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound inside a certified chemical fume hood.

-

Avoid all direct contact with skin and eyes and prevent inhalation of vapors.[3]

-

Required PPE: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[8][11] For procedures with a risk of aerosolization, a respirator with a suitable filter (e.g., type ABEK) is necessary.[8]

Storage and Stability

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][12]

-

The recommended storage temperature is refrigerated (2-8 °C).[8]

-

Keep the container tightly closed when not in use to prevent moisture ingress and vapor escape.[][3]

-

The compound is stable under normal temperatures and pressures.[3]

Conclusion

This compound is a high-value chemical intermediate whose utility is unlocked through a deep understanding of its properties and reactivity. While its synthesis requires a carefully controlled, regioselective approach to ensure purity, its capacity for selective functionalization makes it an indispensable tool for medicinal chemists and material scientists. By adhering to the rigorous synthesis, handling, and application protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this versatile heterocyclic building block.

References

- Chemical Properties of Thiophene, 2,3-dichloro- (CAS 17249-79-5). (n.d.). Cheméo.

- Thiophene, 2,3-dichloro-. (n.d.). NIST WebBook.

- Synthesis of 2,3-dihydrothiophenes. (n.d.). Organic Chemistry Portal.

- Process for the preparation of this compound. (n.d.). Google Patents.

- Synthetic method of 2-chlorothiophene. (2014, January 8). Google Patents.

- 2,5-Dichlorothiophene-3-carboxylic acid. (n.d.). PubChem.

- Process for making 2,5-dichlorothiophene. (1949, December 27). Google Patents.

- Medicinal chemistry-based perspectives on thiophene and its derivatives. (2024). RSC Medicinal Chemistry.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(17249-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Thiophene, 2,3-dichloro- [webbook.nist.gov]

- 5. This compound CAS#: 17249-79-5 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Thiophene, 2,3-dichloro- (CAS 17249-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound 17249-79-5 [sigmaaldrich.com]

- 9. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 10. ç¾åº¦æåº [word.baidu.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dichlorothiophene

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3-Dichlorothiophene is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid, electron-rich thiophene core, functionalized with two chlorine atoms, serves as a versatile scaffold for the synthesis of complex molecular architectures, including novel pharmaceuticals and organic electronic materials.[1] The precise regiochemistry of the chlorine substituents is critical to the molecule's reactivity and its properties in larger constructs.

Therefore, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound (CAS No. 17249-79-5). We will move beyond a simple presentation of data, offering insights into the interpretation of spectral features and outlining robust protocols for data acquisition. This document is intended for researchers and professionals who require a deep, practical understanding of how to verify the structure and purity of this important chemical building block.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These values are crucial for selecting appropriate analytical conditions, such as solvent choice for NMR or temperature programming for gas chromatography.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂S | [2] |

| Molecular Weight | 153.03 g/mol | [2] |

| Appearance | Clear, slightly purple liquid | |

| Boiling Point | 173-174 °C (at 760 mmHg) | [1] |

| Density | 1.456 g/mL (at 25 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.568 | [1] |

Below is a diagram of the molecular structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be simple and highly informative. The two remaining protons on the thiophene ring (H4 and H5) are in different chemical environments and will couple to each other. This results in a classic two-doublet (AX spin system) pattern. The electron-withdrawing nature of the adjacent chlorine atoms and the sulfur heteroatom will shift these protons downfield relative to benzene (δ 7.34 ppm).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~ 6.95 | Doublet (d) | JH4-H5 ≈ 5.8 |

| H5 | ~ 7.15 | Doublet (d) | JH4-H5 ≈ 5.8 |

Note: These are predicted values based on data from similar thiophene derivatives. Actual experimental values may vary slightly.

Causality Behind the Spectrum:

-

Chemical Shift: H5 is adjacent to the sulfur atom, which is less electronegative than the sp² carbon H4 is bonded to, but the cumulative electronic effects typically place the proton alpha to the sulfur (H5) slightly downfield of the beta proton (H4).

-

Multiplicity: H4 is coupled only to H5, resulting in a doublet. Similarly, H5 is coupled only to H4, also resulting in a doublet.

-

Coupling Constant: A coupling constant of ~5.8 Hz is characteristic for four-bond coupling between protons across a C-C double bond in a five-membered aromatic ring like thiophene.

¹³C NMR Spectroscopy

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon atoms in the molecule. The carbons directly bonded to the electronegative chlorine atoms (C2, C3) will be significantly shifted downfield, but their signals will be quaternary and thus may appear weaker due to longer relaxation times. The protonated carbons (C4, C5) will appear further upfield.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 120.5 |

| C3 | ~ 122.0 |

| C4 | ~ 125.5 |

| C5 | ~ 127.0 |

Note: Predicted values based on additive rules and data from chlorinated thiophenes.[3][4] Unambiguous assignment may require advanced 2D NMR techniques like HSQC and HMBC.

Causality Behind the Spectrum:

-

Hybridization and Electronegativity: All carbons are sp² hybridized, placing them in the typical aromatic region (δ 110-160 ppm).[5] The direct attachment of chlorine causes a downfield shift for C2 and C3.

-

Signal Intensity: In a standard proton-decoupled experiment, the signals for the non-protonated carbons (C2 and C3) are expected to be less intense than those for the protonated carbons (C4 and C5).

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (line shape).

-

Tune and match the ¹H and ¹³C probes.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm).

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans, as ¹³C has a low natural abundance.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[7]

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. For this compound, we expect to see characteristic absorptions for aromatic C-H bonds, thiophene ring vibrations, and C-Cl bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3050 | Weak - Medium | Aromatic C-H Stretch |

| 1550 - 1450 | Medium | C=C Aromatic Ring Stretching |

| 1250 - 1000 | Medium - Strong | C-H In-plane Bending |

| 900 - 650 | Strong | C-H Out-of-plane Bending |

| 800 - 600 | Strong | C-Cl Stretch |

| ~700 | Medium | C-S Stretch |

Reference data adapted from studies on substituted thiophenes.[8][9][10]

Causality Behind the Spectrum:

-

C-H Vibrations: The C-H stretching frequency above 3000 cm⁻¹ is a hallmark of sp² hybridized carbons, confirming the aromatic nature of the ring.[10]

-

Ring Vibrations: The thiophene ring itself has several characteristic stretching modes, appearing in the 1550-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bond is a strong absorber, typically found in the lower wavenumber region of the spectrum. Its presence is a key indicator of successful chlorination.

Experimental Protocol for IR Data Acquisition (FT-IR)

-

Sample Preparation (Neat Liquid Film):

-

Place one drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Record a background spectrum of the empty sample holder to subtract atmospheric (CO₂, H₂O) contributions.

-

-

Data Acquisition:

-

Place the prepared salt plates into the sample holder.

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform automatic background subtraction.

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For halogenated compounds like this compound, the isotopic distribution is a critical and definitive piece of evidence.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Predicted Relative Abundance (%) | Assignment |

| 152 | 100 | [M]⁺ (C₄H₂³⁵Cl₂S) - Molecular Ion |

| 154 | 65 | [M+2]⁺ (C₄H₂³⁵Cl³⁷ClS) - Isotope Peak |

| 156 | 10 | [M+4]⁺ (C₄H₂³⁷Cl₂S) - Isotope Peak |

| 117 | High | [M - Cl]⁺ |

| 82 | Moderate | [M - 2Cl]⁺ or [C₄H₂S]⁺ |

Causality Behind the Spectrum:

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will exhibit a characteristic M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1 (or 100:65:10). This pattern is definitive proof of the presence of two chlorine atoms.

-

Fragmentation: Under electron ionization (EI), the molecular ion is formed first. A common and favorable fragmentation pathway is the loss of a chlorine radical to form the [M - Cl]⁺ cation (m/z 117 for the ³⁵Cl isotope). Subsequent fragmentation can lead to further losses.

Below is a diagram illustrating the proposed primary fragmentation pathway.

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for GC-MS Data Acquisition

Trustworthiness: This method is ideal for volatile organic compounds, providing both separation from impurities and mass analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, DB-5 or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Interface: Set transfer line temperature to 280 °C.

-

-

MS Acquisition (EI Mode):

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40 to 300.

-

Use a solvent delay of ~3 minutes to prevent filament damage from the solvent peak.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and its isotopic pattern, and identify key fragment ions.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. True structural verification comes from the integration of all spectroscopic data. The following workflow demonstrates a logical process for achieving unambiguous characterization.

Caption: Workflow for integrated spectroscopic analysis and structure confirmation.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[1]

-

Hazards: Toxic if swallowed, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.

References

- Cheméo. (n.d.). Thiophene, 2,3-dichloro-.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

- NIST. (n.d.). Thiophene, 2,3-dichloro-. NIST Chemistry WebBook.

- Sone, T., & Abe, Y. (1973). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 46(11), 3603-3605.

- Thieme Chemistry. (2008). 4. 13C NMR Spectroscopy. In Science of Synthesis.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.

- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-Chlorothiophene(96-43-5) 13C NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. rsc.org [rsc.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

solubility of 2,3-Dichlorothiophene in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dichlorothiophene in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound and its Solubility

This compound is a substituted heterocyclic compound of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. As a versatile chemical intermediate, it serves as a foundational building block for a range of complex molecules, including agrochemicals and active pharmaceutical ingredients.[1][2] The success of synthetic routes, the efficiency of purification processes like crystallization, and the development of stable formulations are all critically dependent on a thorough understanding of its solubility in various organic solvents.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative data, this document focuses on delivering a robust theoretical framework and a detailed, field-proven experimental protocol to empower scientists to determine solubility in their specific solvent systems.

Physicochemical Properties and Theoretical Solubility Profile

To predict the solubility behavior of this compound, we must first understand its fundamental physical and chemical properties. The molecule's structure—a five-membered thiophene ring with two chlorine atoms on adjacent carbons—imparts a moderate polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂S | [3] |

| Molecular Weight | 153.03 g/mol | [3] |

| Appearance | Clear, slightly purple liquid | [3] |

| Density | ~1.456 - 1.4605 g/cm³ at 20-25 °C | [1][3] |

| Boiling Point | 169 - 174 °C at 760 mmHg | [1][2][3] |

| Melting Point | -26.2 °C | [3] |

| Water Solubility | <0.2 g/L (Practically Insoluble) | [3] |

| log₁₀(Water Solubility) | -2.60 (in mol/L) (Calculated) | [4] |

| Refractive Index | ~1.568 - 1.5728 at 20 °C | [1][3] |

Theoretical Solubility Based on "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone for predicting solubility.[5][6][7] It posits that substances with similar polarities are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound possesses nonpolar characteristics due to its C-H and C-S bonds and the overall molecular shape. It is expected to exhibit good solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile): These solvents cannot donate hydrogen bonds but have significant dipole moments. Given the polar C-Cl bonds in this compound, it is predicted to be readily soluble in this class of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While solubility is expected, it may be less favorable than in polar aprotic solvents. The ability of protic solvents to engage in strong hydrogen bonding networks might be disrupted by the non-hydrogen-bonding solute.

-

Aqueous Solvents (Water): As confirmed by available data, this compound is poorly soluble in water.[3][4] The energy required to break the strong hydrogen bonds between water molecules is not compensated by the formation of new bonds with the solute.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of a comprehensive public database for the solubility of this compound in diverse organic solvents, experimental determination is essential. The following protocol is adapted from the internationally recognized OECD Test Guideline 105 (Flask Method), which is designed for determining solubilities above 10⁻² g/L, and is well-suited for this purpose.[8][9][10]

Causality Behind Experimental Design

This protocol is designed as a self-validating system. The core principles are:

-

Achieving Equilibrium: Solubility is an equilibrium constant. The extended agitation period at a controlled temperature ensures that the solvent is fully saturated with the solute, preventing underestimation of the solubility value.

-

Isothermal Conditions: Solubility is highly temperature-dependent.[5] Maintaining a constant and recorded temperature (e.g., 20 ± 0.5 °C or 25 ± 0.5 °C) is critical for reproducibility and data accuracy.[8][9]

-

Accurate Quantification: The final concentration measurement relies on a validated analytical method (e.g., GC, HPLC). A multi-point calibration curve ensures that the measured response is accurately converted to a concentration value.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation:

-

Select a high-purity grade of the desired organic solvent.

-

Prepare a stock of pure this compound.

-

Place several glass vials or flasks with airtight seals into a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Add a known volume or mass of the solvent to each vial and allow it to thermally equilibrate for at least 1 hour.

-

-

Saturation and Equilibration:

-

Add an excess amount of this compound to each vial. "Excess" means enough solute should be added so that a visible amount of undissolved liquid remains after the equilibration period. This ensures the solution is saturated.

-

Seal the vials and begin agitation in the shaker bath. The agitation should be vigorous enough to create a good dispersion of the solute in the solvent but not so vigorous as to cause emulsification issues.

-

Allow the mixture to equilibrate for a minimum of 24 hours.[5] For a robust measurement, it is recommended to take samples at 24 and 48 hours. If the measured concentrations are within a small margin (e.g., <10%), equilibrium can be considered reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow the undissolved this compound to settle.

-

To ensure complete removal of any undissolved microdroplets, the saturated supernatant must be clarified. The preferred method is centrifugation in a temperature-controlled centrifuge set to the same temperature as the experiment.

-

Alternatively, filtration using a syringe filter compatible with the solvent (e.g., PTFE) can be used, but care must be taken to avoid temperature changes during the process.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical technique. Common methods include:

-

Gas Chromatography (GC): Ideal for volatile compounds like this compound. A Flame Ionization Detector (FID) provides excellent sensitivity.

-

High-Performance Liquid Chromatography (HPLC): A UV detector set to an appropriate wavelength can be used for quantification.

-

UV-Vis Spectroscopy: If the solute has a unique and strong chromophore and the solvent is transparent at that wavelength.

-

-

Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Safety and Handling Considerations

This compound is a hazardous chemical that requires careful handling to minimize exposure risks.

-

Hazard Identification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3), can cause serious eye damage (Eye Dam. 1), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1).[1]

-

Personal Protective Equipment (PPE): Always handle this substance inside a certified chemical fume hood.[11] Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Safety glasses with side-shields or chemical splash goggles.

-

A lab coat.[12]

-

-

Handling and Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][3][13] Recommended storage is often refrigerated (2-8°C).[1] Wash hands thoroughly after handling.[3]

-

Spill Management: In case of a spill, absorb the material with an inert substance (e.g., dry sand, vermiculite) and place it into a sealed container for chemical waste disposal.[3][13] Ensure adequate ventilation.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents remains limited in public literature, its solubility profile can be effectively predicted and, more importantly, precisely determined. By understanding its physicochemical properties and applying the robust, systematic protocol outlined in this guide, researchers can generate reliable, high-quality solubility data. This information is indispensable for optimizing reaction conditions, streamlining purification processes, and ensuring the safe and effective application of this valuable chemical intermediate in research and development.

References

- EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Cheméo. (n.d.). Chemical Properties of Thiophene, 2,3-dichloro- (CAS 17249-79-5).

- Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This source could not be fully verified with a working link but provided context on general lab procedures).

- Unknown source. Safety Data Sheet for 2,5-Dichlorothiophene-3-carboxylic acid.

- Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound CAS#: 17249-79-5 [m.chemicalbook.com]

- 3. This compound(17249-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Thiophene, 2,3-dichloro- (CAS 17249-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. merckmillipore.com [merckmillipore.com]

A Guide to the Regioselective Synthesis of 2,3-Dichlorothiophene: Strategies and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichlorothiophene is a critical heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the distinct electronic and steric environment conferred by the chlorine atoms at the C2 and C3 positions, which allows for selective downstream functionalization. However, the synthesis of this isomer with high regioselectivity is a significant challenge due to the inherent reactivity of the thiophene ring, which often leads to mixtures of isomers. This guide provides a comprehensive overview of the primary strategies to achieve regioselective synthesis of this compound, focusing on the underlying mechanisms and practical considerations for laboratory and process scale-up. We will explore direct chlorination, metalation-based approaches, and cyclization strategies, offering field-proven insights to guide experimental design.

The Challenge of Regioselectivity in Thiophene Chlorination

The direct chlorination of thiophene typically proceeds via electrophilic aromatic substitution. The sulfur atom activates the ring towards electrophiles, with a strong preference for the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting sigma complex intermediate. Consequently, direct chlorination with agents like molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) often yields a mixture of 2-chlorothiophene, 2,5-dichlorothiophene, and other polychlorinated species, with this compound being a minor product.[1][2] Overcoming this inherent electronic preference is the central challenge in selectively synthesizing the 2,3-isomer.

Strategic Approaches to Controlled Synthesis

Achieving high regioselectivity necessitates moving beyond simple direct chlorination. The most successful methods rely on pre-functionalizing the thiophene ring or directing the incoming electrophile through strategic use of organometallic intermediates.

Strategy 1: Directed Chlorination of 3-Substituted Thiophenes

A robust and widely adopted strategy involves the chlorination of a thiophene ring that is already substituted at the 3-position. Starting with 3-chlorothiophene is a common and effective approach.[3]

Causality of Experimental Choice: In 3-chlorothiophene, the C3 position is blocked. The chlorine atom is a deactivating group but an ortho-, para-director. It directs incoming electrophiles primarily to the C2 and C5 positions. The C2 position is significantly more activated than the C5 position due to its proximity to the sulfur atom. This electronic preference allows for the selective introduction of a second chlorine atom at the C2 position.

A patented process describes the chlorination of 3-chlorothiophene at temperatures between 40 and 120°C, using a chlorine to 3-chlorothiophene molar ratio of 0.3:1 to 1.1:1, to produce this compound.[3] This method leverages the inherent reactivity of the substituted ring to achieve the desired regiochemistry.

Caption: Workflow for lithiation-chlorination strategy.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as substrate availability, required scale, and tolerance for cryogenic conditions.

| Strategy | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

| Directed Chlorination | 3-Chlorothiophene | Cl₂, SO₂Cl₂ | 40-120 °C | Operationally simple; avoids cryogenic temperatures. [3] | Requires synthesis of 3-chlorothiophene; potential for side products. |

| Lithiation & Quench | 3-Chlorothiophene or 3-Bromothiophene | n-BuLi, NCS, C₂Cl₆ | Low Temp (-78 °C) | High regioselectivity; excellent control. | Requires cryogenic conditions; moisture-sensitive reagents. |

| Metal-Halogen Exchange | 2,3-Dibromothiophene | n-BuLi, Electrophile | Low Temp (-78 °C) | Very fast and selective reaction. [4] | Requires di-halogenated starting material; potential for side reactions if not controlled. |

Detailed Experimental Protocol: Lithiation of 3-Chlorothiophene

This protocol is a representative example of the lithiation and quench strategy, valued for its high regioselectivity. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

3-Chlorothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Hexachloroethane (C₂Cl₆)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Initial Charge: Under a positive pressure of nitrogen, charge the flask with anhydrous THF. Add 3-chlorothiophene (1.0 eq.).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium species.

-

Electrophilic Quench: In a separate flask, prepare a solution of hexachloroethane (1.1 eq.) in anhydrous THF. Add this solution dropwise to the cold organolithium mixture.

-

Warming & Quench: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours. Then, slowly warm the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Workup & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The success of this protocol relies on the rigorous exclusion of water and air, which would quench the organolithium intermediate. The low temperature is critical to prevent side reactions and ensure the stability of the lithiated species. The high regioselectivity is a direct consequence of the directed deprotonation at the C2 position.

Conclusion

While the direct chlorination of thiophene is fraught with regioselectivity issues, highly selective syntheses of this compound are achievable through strategic planning. The most reliable and versatile methods involve creating a directing bias, either by starting with a 3-substituted thiophene or by employing organometallic intermediates to force the reaction to occur at the desired C2 position. The lithiation of 3-chlorothiophene followed by an electrophilic quench represents a field-proven, authoritative method for accessing this valuable synthetic intermediate with high purity and control. The choice of the optimal route will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, scale, and available equipment.

References

- Son, J. Y., Kim, J., Han, S. H., Kim, S. H., & Lee, P. H. (2016). A Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes for the Regioselective Synthesis of Dihydrothiophenes and Thiophenes. Organic Letters, 18(21), 5408–5411.

- Process for the preparation of this compound. (n.d.).

- Wikipedia. (n.d.). Metal–halogen exchange.

- Grokipedia. (n.d.). Metal–halogen exchange.

- Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zürich.

- ResearchGate. (n.d.). Trichlorination Reaction of Aryl Thiophene.

- McCoy, G., Roslyn, C., & Kyker, G. D. (1958). U.S. Patent No. 2,851,464. U.S. Patent and Trademark Office.

- International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78.

- Synthetic method of 2-chlorothiophene. (n.d.).

- Organic Syntheses. (n.d.). Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of.

- Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity.

- Hartough, H. D. (1951). U.S. Patent No. 2,540,675. U.S. Patent and Trademark Office.

- Hartough, H. D., & Kosak, A. I. (n.d.). UNITED STATES PATENT OFFICE.

- ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and....

- Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14728.

- MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4791.

- Journal of Organic Chemistry. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry, 89(11), 8299-8304.

Sources

A Technical Guide to the Physical Properties of 2,3-Dichlorothiophene for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the core physical properties of 2,3-Dichlorothiophene (CAS No. 17249-79-5), a critical heterocyclic intermediate in organic synthesis and drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes key data with practical, field-proven insights to ensure safe and effective handling, application, and purification of this compound.

Introduction to this compound